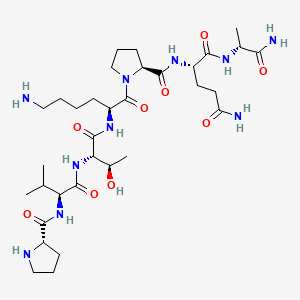

Lagatide

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2R)-1-amino-1-oxopropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N10O9/c1-17(2)25(41-28(47)20-10-7-15-37-20)31(50)42-26(19(4)44)32(51)40-22(9-5-6-14-34)33(52)43-16-8-11-23(43)30(49)39-21(12-13-24(35)45)29(48)38-18(3)27(36)46/h17-23,25-26,37,44H,5-16,34H2,1-4H3,(H2,35,45)(H2,36,46)(H,38,48)(H,39,49)(H,40,51)(H,41,47)(H,42,50)/t18-,19-,20+,21+,22+,23+,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDMGDURKQLJNM-DHCXFDNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N)NC(=O)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](C)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58N10O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166267 | |

| Record name | Lagatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157476-77-2 | |

| Record name | Lagatide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157476772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lagatide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAGATIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B91V02Q5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Incretin Mimetics: A Potential Framework for "Lagatide"

Introduction

In the landscape of metabolic disease therapeutics, incretin mimetics have emerged as a cornerstone for the management of type 2 diabetes mellitus and, more recently, obesity. These agents leverage the physiological actions of endogenous incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), to achieve glycemic control and promote weight loss. This guide delves into the core mechanisms of action of these therapies, providing researchers, scientists, and drug development professionals with a detailed understanding of their molecular and physiological effects.

Core Mechanism of Action: Dual Incretin Receptor Agonism

The primary mechanism of action for advanced incretin-based therapies involves the activation of GLP-1 and GIP receptors.[1][2] These receptors are expressed in various tissues throughout the body, leading to a cascade of downstream effects that collectively improve metabolic health.

Signaling Pathways

The binding of incretin mimetics to their cognate G-protein coupled receptors (GPCRs) on pancreatic beta-cells initiates a signaling cascade that potentiates glucose-dependent insulin secretion. The key steps in this pathway are illustrated below.

Beyond the pancreas, these agents exert their effects on multiple organ systems:

-

Brain: GLP-1 receptor agonists act on the hypothalamus to suppress appetite and promote satiety, contributing significantly to weight loss.

-

Stomach: They delay gastric emptying, which slows the absorption of glucose into the bloodstream and further enhances the feeling of fullness.[3]

-

Pancreatic Alpha-Cells: They suppress the secretion of glucagon, a hormone that raises blood glucose levels, particularly in the postprandial state.

The synergistic action on these various tissues results in improved glycemic control and weight reduction.

Quantitative Data Summary

The clinical development of incretin mimetics involves rigorous evaluation of their efficacy and safety. Key quantitative data from such trials are typically presented as follows:

| Parameter | Placebo | Low Dose | High Dose |

| Glycemic Control | |||

| Change in HbA1c (%) | |||

| Change in Fasting Plasma Glucose (mg/dL) | |||

| Weight Management | |||

| Change in Body Weight (%) | |||

| Change in Body Weight (kg) | |||

| Cardiovascular Outcomes | |||

| Major Adverse Cardiovascular Events (MACE) Rate (%) |

Note: The table above is a template. Specific values would be derived from clinical trial data for a particular drug.

Experimental Protocols

The elucidation of the mechanism of action of incretin mimetics relies on a variety of in vitro and in vivo experimental protocols.

In Vitro Assays

-

Receptor Binding Assays: These experiments are crucial to determine the binding affinity of the compound to the GLP-1 and GIP receptors. A common method is a radioligand competition assay.

-

Protocol:

-

Prepare cell membranes expressing the target receptor (GLP-1R or GIPR).

-

Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-GLP-1) and varying concentrations of the unlabeled test compound ("Lagatide").

-

After incubation, separate the bound and free radioligand using filtration.

-

Measure the radioactivity of the filter-bound complex.

-

Calculate the IC₅₀ value, which represents the concentration of the test compound that displaces 50% of the radiolabeled ligand.

-

-

-

cAMP Accumulation Assays: These assays measure the functional consequence of receptor activation, which is the production of cyclic AMP (cAMP).

-

Protocol:

-

Culture cells expressing the target receptor.

-

Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with varying concentrations of the test compound.

-

Lyse the cells and measure the intracellular cAMP concentration using an enzyme-linked immunosorbent assay (ELISA) or a similar detection method.

-

Calculate the EC₅₀ value, which represents the concentration of the test compound that elicits 50% of the maximal response.

-

-

In Vivo Studies

-

Glucose Tolerance Tests in Animal Models: These studies assess the compound's ability to improve glucose disposal in a living organism.

-

Protocol:

-

Administer the test compound or a vehicle control to fasted animals (e.g., mice or rats).

-

After a specified time, administer a glucose challenge orally (oral glucose tolerance test, OGTT) or intraperitoneally (intraperitoneal glucose tolerance test, IPGTT).

-

Collect blood samples at various time points after the glucose challenge.

-

Measure blood glucose concentrations.

-

Calculate the area under the curve (AUC) for the glucose excursion to quantify the improvement in glucose tolerance.

-

-

The workflow for a typical preclinical in vivo study is depicted below.

Conclusion

The mechanism of action of incretin mimetics is multifaceted, involving a coordinated series of physiological responses initiated by the activation of GLP-1 and GIP receptors. A thorough understanding of these pathways and the experimental methodologies used to investigate them is critical for the continued development of novel and improved therapies for metabolic diseases. While specific data for "this compound" is not currently available, the framework provided in this guide offers a comprehensive overview of the expected mechanism of action for a compound in this therapeutic class. Future research and clinical trial publications will be necessary to elucidate the precise molecular and clinical profile of "this compound."

References

The Genesis and Trajectory of Liraglutide: A Technical Guide to a First-in-Class GLP-1 Analog

Søborg, Denmark - The journey of liraglutide from a promising peptide analog to a cornerstone therapy for type 2 diabetes and obesity is a testament to rational drug design and extensive clinical evaluation. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic underpinnings of liraglutide, tailored for researchers, scientists, and drug development professionals.

From Concept to Candidate: The Discovery of Liraglutide

The therapeutic potential of the native glucagon-like peptide-1 (GLP-1) was hampered by its short half-life of approximately 1.5 minutes due to rapid degradation by the enzyme dipeptidyl peptidase-4 (DPP-4). The quest for a long-acting GLP-1 analog led scientists at Novo Nordisk to a novel approach: fatty acid acylation. By attaching a C16 fatty acid to the lysine at position 26 of the GLP-1 molecule via a glutamic acid spacer, they created liraglutide. This modification facilitates reversible binding to albumin, effectively creating a circulating depot of the drug and protecting it from rapid enzymatic degradation. This strategic chemical alteration extended the half-life to approximately 13 hours, making it suitable for once-daily subcutaneous administration.

Preclinical Evaluation: Establishing the Foundation

Preclinical studies in animal models provided the initial proof-of-concept for liraglutide's therapeutic potential. These studies demonstrated that liraglutide effectively controlled glycemia through glucose-dependent stimulation of insulin secretion and suppression of glucagon secretion.[1] Furthermore, these early investigations revealed positive effects on body weight, preservation of beta-cell mass, and improved cardiac function.[1][2]

Pharmacokinetics: A Profile of Sustained Action

Clinical pharmacology studies in humans confirmed the prolonged pharmacokinetic profile of liraglutide. Following subcutaneous injection, liraglutide is slowly absorbed, reaching maximum concentration (Cmax) in 8 to 12 hours. Its extensive binding to plasma albumin (>98%) minimizes renal clearance and protects it from metabolic degradation, resulting in a terminal half-life of approximately 13 hours.[3]

| Parameter | Value | Reference |

| Time to Maximum Concentration (tmax) | 8 - 12 hours | [4] |

| Terminal Half-life (t½) | ~13 hours | |

| Bioavailability | ~55% (subcutaneous) | |

| Volume of Distribution (Vz/F) | 27.4 L | |

| Clearance (CL/F) | 0.85 L/h | |

| Protein Binding | >98% (to albumin) |

Mechanism of Action: Elucidating the Signaling Cascade

Liraglutide exerts its effects by acting as a potent and selective agonist for the GLP-1 receptor (GLP-1R), a member of the G protein-coupled receptor family. The binding affinity of liraglutide to the GLP-1 receptor, as determined by its dissociation constant (Kd), is in the nanomolar range. One study reported a Kd of 128.8 ± 30.4 nmol/L for the binding of 125I-liraglutide to GLP-1 receptors on INS-1 cells.

Upon binding to the GLP-1R on pancreatic beta cells, liraglutide initiates a cascade of intracellular signaling events. This begins with the activation of the Gs alpha subunit of the G protein, which in turn stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (EPAC2).

The activation of PKA and EPAC2 leads to a series of downstream effects, including the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the influx of calcium ions (Ca2+). This rise in intracellular Ca2+ is a critical step in triggering the exocytosis of insulin-containing granules, resulting in glucose-dependent insulin secretion. Beyond its effects on insulin secretion, GLP-1R activation also promotes beta-cell proliferation and reduces apoptosis through pathways involving PI3K/Akt and the transcription factor FoxO1.

Clinical Development: A Phased Approach to Validation

The clinical development of liraglutide was extensive, encompassing a series of Phase III trials designed to evaluate its efficacy and safety across the spectrum of type 2 diabetes and later, for obesity.

The LEAD Program: Establishing Efficacy in Type 2 Diabetes

The Liraglutide Effect and Action in Diabetes (LEAD) program comprised a series of six large-scale, randomized clinical trials that investigated liraglutide as monotherapy and in combination with various oral antidiabetic drugs. Across these trials, liraglutide consistently demonstrated superior or non-inferior glycemic control compared to active comparators, with the added benefits of weight loss and a low risk of hypoglycemia.

| Trial | Patient Population | Treatment Arms | Key HbA1c Reduction | Key Weight Change | Reference |

| LEAD-1 | On metformin + rosiglitazone | Liraglutide 1.2mg, 1.8mg; Placebo | -1.1% (1.8mg) | -1.0 kg (1.8mg) | |

| LEAD-2 | On metformin | Liraglutide 0.6mg, 1.2mg, 1.8mg; Glimepiride | -1.0% (1.8mg) | -2.8 kg (1.8mg) | |

| LEAD-3 | Monotherapy | Liraglutide 1.2mg, 1.8mg; Glimepiride | -1.1% (1.8mg) | -2.5 kg (1.8mg) | |

| LEAD-4 | On metformin + rosiglitazone | Liraglutide 1.2mg, 1.8mg; Placebo | -1.5% (1.8mg) | -1.0 kg (1.8mg) | |

| LEAD-5 | On metformin + glimepiride | Liraglutide 1.8mg; Insulin Glargine | -1.3% | -1.8 kg | |

| LEAD-6 | On metformin and/or sulfonylurea | Liraglutide 1.8mg; Exenatide | -1.1% | -3.2 kg |

The SCALE Program: Expanding the Indication to Obesity

The Satiety and Clinical Adiposity – Liraglutide Evidence in Nondiabetic and Diabetic Individuals (SCALE) program evaluated the efficacy and safety of a higher 3.0 mg dose of liraglutide for weight management. The pivotal SCALE Obesity and Prediabetes trial demonstrated that liraglutide 3.0 mg, as an adjunct to diet and exercise, resulted in significantly greater weight loss compared to placebo.

| Trial | Patient Population | Treatment Arms | Mean Weight Loss | % Patients with ≥5% Weight Loss | Reference |

| SCALE Obesity and Prediabetes | Obese or overweight with comorbidities | Liraglutide 3.0mg; Placebo | -8.4 kg | 63.2% | |

| SCALE Diabetes | Overweight or obese with T2D | Liraglutide 3.0mg, 1.8mg; Placebo | -6.0% (3.0mg) | 54.3% (3.0mg) | |

| SCALE Sleep Apnea | Obese with moderate/severe OSA | Liraglutide 3.0mg; Placebo | -5.7% | 46.3% |

The LEADER Trial: Demonstrating Cardiovascular Safety and Benefit

The Liraglutide Effect and Action in Diabetes: Evaluation of Cardiovascular Outcome Results (LEADER) trial was a landmark cardiovascular outcomes trial involving over 9,300 patients with type 2 diabetes at high cardiovascular risk. The trial demonstrated that liraglutide significantly reduced the risk of the primary composite endpoint of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke by 13% compared to placebo. The risk of cardiovascular death was reduced by 22%.

| Outcome | Hazard Ratio (95% CI) | p-value | Reference |

| Primary Composite Outcome (MACE) | 0.87 (0.78 - 0.97) | 0.01 | |

| Cardiovascular Death | 0.78 (0.66 - 0.93) | 0.007 | |

| Non-fatal Myocardial Infarction | 0.88 (0.75 - 1.03) | 0.11 | |

| Non-fatal Stroke | 0.89 (0.72 - 1.11) | 0.30 | |

| All-Cause Mortality | 0.85 (0.74 - 0.97) | 0.02 |

Regulatory Milestones

The extensive preclinical and clinical data culminated in the regulatory approval of liraglutide for distinct indications. In 2010, the U.S. Food and Drug Administration (FDA) approved liraglutide 1.8 mg (Victoza®) for the treatment of type 2 diabetes. Subsequently, in 2014, the FDA approved the higher 3.0 mg dose (Saxenda®) for chronic weight management in adults with obesity or who are overweight with at least one weight-related comorbidity.

Experimental Protocols

GLP-1 Receptor Binding Assay

A representative protocol for a competitive radioligand binding assay to determine the affinity of liraglutide for the GLP-1 receptor is as follows:

-

Membrane Preparation: Membranes are prepared from a cell line stably expressing the human GLP-1 receptor (e.g., CHO-K1 cells).

-

Assay Buffer: A suitable buffer, such as 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, at pH 7.4, is used.

-

Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled GLP-1 analog (e.g., [125I]GLP-1) and increasing concentrations of unlabeled liraglutide.

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to minimize non-specific binding.

-

Detection: The radioactivity retained on the filters is quantified using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of liraglutide that inhibits 50% of the specific binding of the radioligand). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

A typical protocol to evaluate the in vivo efficacy of liraglutide in a diet-induced obesity mouse model is as follows:

-

Animal Model: Male C57BL/6J mice are commonly used.

-

Obesity Induction: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

-

Treatment Groups: Obese mice are randomized into groups to receive daily subcutaneous injections of either vehicle (e.g., saline) or liraglutide at various doses.

-

Treatment Period: The treatment period typically lasts for several weeks.

-

Monitoring: Body weight and food intake are monitored regularly throughout the study.

-

Metabolic Assessments: An oral glucose tolerance test (OGTT) is often performed at the end of the treatment period to assess glucose homeostasis.

-

Terminal Procedures: At the end of the study, blood samples are collected for the analysis of glucose, insulin, and lipid levels. Tissues such as the liver, adipose tissue, and pancreas may be collected for histological and molecular analyses.

Conclusion

The discovery and development of liraglutide represent a significant advancement in the management of type 2 diabetes and obesity. Through a strategic modification of the native GLP-1 peptide, scientists were able to create a long-acting analog with a favorable pharmacokinetic profile. Extensive preclinical and clinical research has not only established its efficacy and safety but has also elucidated its multifaceted mechanism of action, including its beneficial effects on cardiovascular outcomes. The journey of liraglutide serves as a paradigm for the successful translation of basic scientific insights into a clinically impactful therapeutic.

References

A Technical Guide to Liraglutide Receptor Binding Affinity and Selectivity

Disclaimer: The term "Lagatide" did not yield specific results in scientific literature searches. This guide assumes the query refers to Liraglutide , a well-characterized and widely used Glucagon-Like Peptide-1 (GLP-1) receptor agonist. The data, protocols, and pathways described herein pertain to Liraglutide.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the binding characteristics of Liraglutide to its cognate receptor, GLP-1R. It includes quantitative data on binding affinity and functional potency, a profile of its receptor selectivity, detailed experimental protocols for assessing these parameters, and visualizations of key biological and experimental pathways.

Introduction to Liraglutide

Liraglutide is a long-acting, acylated analogue of human GLP-1. Structurally, it shares 97% homology with native GLP-1(7-37) but includes a C16 fatty acid chain attached via a glutamic acid spacer to the lysine residue at position 26. This modification promotes reversible binding to serum albumin, which significantly extends its plasma half-life to approximately 13 hours, making it suitable for once-daily administration. Its primary mechanism of action is to potentiate glucose-dependent insulin secretion by activating GLP-1 receptors in pancreatic β-cells.

Quantitative Receptor Binding and Potency Data

The interaction of Liraglutide with the GLP-1 receptor (GLP-1R) has been quantified using various in vitro assays. The binding affinity and functional potency are typically expressed as the inhibition constant (Kᵢ), dissociation constant (Kₐ), or the half-maximal effective/inhibitory concentration (EC₅₀/IC₅₀). The values can vary based on the cell type, receptor expression levels, and specific assay conditions, such as the presence of serum proteins.

Table 1: Liraglutide Binding Affinity for Human GLP-1 Receptor

| Parameter | Value | Cell Line / System | Assay Type | Reference |

| Kᵢ (inferred) | ~0.13 nM | - | Inferred from comparative data with Semaglutide | [1] |

| IC₅₀ | 0.11 nM | - | Not specified | [2] |

| Kₐ | 128.8 ± 30.4 nM | INS-1 Cells | Radioligand Binding Assay ([¹²⁵I]-Liraglutide) | [3] |

Note: The significant variation in the reported Kₐ value may be attributed to the use of radiolabeled Liraglutide and specific experimental conditions in that particular study.

Table 2: Liraglutide Functional Potency at Human GLP-1 Receptor

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC₅₀ | 61 pM | Not specified | cAMP Accumulation | [4] |

| EC₅₀ | Varies with protein | CHO cells | cAMP Accumulation | [5] |

Receptor Selectivity Profile

Liraglutide's therapeutic efficacy is rooted in its high selectivity for the GLP-1 receptor over other related class B G-protein coupled receptors, such as the Glucagon Receptor (GCGR) and the Gastric Inhibitory Polypeptide Receptor (GIPR).

Table 3: Liraglutide Receptor Selectivity

| Receptor | Binding Affinity (Kᵢ / IC₅₀) | Fold Selectivity (vs. GLP-1R) | Reference |

| GLP-1R | High (pM to low nM range) | - | |

| GIPR | Negligible / Not measurable | >1000 | |

| GCGR | Negligible / Not measurable | >1000 |

Despite high sequence similarity between the GLP-1 and GIP peptides, native GLP-1 does not bind to the GIP receptor, and this high specificity is retained by Liraglutide. Similarly, GLP-1 and its analogues do not have a measurable affinity for the glucagon receptor. This ensures that Liraglutide's effects are mediated specifically through the GLP-1R signaling pathway, avoiding off-target effects associated with GIPR or GCGR activation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding affinity and functional potency of GLP-1R agonists like Liraglutide.

Radioligand Competitive Binding Assay (for Kᵢ Determination)

This protocol determines the binding affinity of a test compound (e.g., Liraglutide) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human GLP-1 receptor (hGLP-1R).

-

Membrane Preparation: Homogenization buffer (e.g., Tris-HCl with protease inhibitors).

-

Radioligand: High-affinity GLP-1R antagonist, e.g., [¹²⁵I]-Exendin(9-39).

-

Test Compound: Liraglutide, serially diluted.

-

Assay Buffer: Tris-HCl with BSA.

-

Instrumentation: Scintillation counter or gamma counter.

Workflow Diagram:

Caption: Workflow for determining binding affinity (Ki).

Procedure:

-

Membrane Preparation: Culture and harvest hGLP-1R expressing cells. Homogenize cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and serial dilutions of Liraglutide. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled agonist).

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow the binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the percentage of specific binding at each Liraglutide concentration. Plot this against the log of the Liraglutide concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay (for EC₅₀ Determination)

This protocol measures the functional potency of Liraglutide by quantifying the production of the second messenger, cyclic AMP (cAMP), following receptor activation.

Materials:

-

Cells: HEK293 or CHO cells stably expressing hGLP-1R.

-

Stimulation Buffer: HBSS or similar, containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

-

Test Compound: Liraglutide, serially diluted.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or chemiluminescence (e.g., cAMP-Glo™).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Workflow Diagram:

Caption: Workflow for determining functional potency (EC50).

Procedure:

-

Cell Plating: Seed hGLP-1R expressing cells into 96-well plates and culture overnight.

-

Assay Preparation: Prepare serial dilutions of Liraglutide in stimulation buffer containing a PDE inhibitor.

-

Cell Stimulation: Remove culture media from cells and add the Liraglutide dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and follow the manufacturer's protocol for the chosen cAMP detection kit. This typically involves adding reagents that will generate a luminescent or fluorescent signal proportional to the amount of cAMP produced.

-

Measurement: Read the plate using a luminometer or fluorometer.

-

Data Analysis: Plot the signal against the log of the Liraglutide concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration required to elicit 50% of the maximal response.

Signaling Pathway Visualization

Upon binding to the GLP-1R, Liraglutide initiates a cascade of intracellular events primarily through the Gαs protein subunit.

Caption: Primary signaling pathway of Liraglutide.

This activation of the Gαs subunit stimulates adenylyl cyclase, which converts ATP into cyclic AMP (cAMP). The rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA) and other downstream effectors, ultimately resulting in glucose-dependent insulin biosynthesis and secretion, as well as other beneficial metabolic effects.

References

- 1. Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delayed Type Hypersensitivity Reaction Induced By Liraglutide With Tolerance to Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. GLP-1/GIP chimeric peptides define the structural requirements for specific ligand-receptor interaction of GLP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Signaling Pathways and Downstream Effects of Glucagon-Like Peptide-1 Receptor Agonists

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Lagatide" did not yield specific results for a known therapeutic agent. It is highly probable that this is a typographical error for a well-established class of drugs, the glucagon-like peptide-1 (GLP-1) receptor agonists. This guide will, therefore, provide a comprehensive overview of the signaling pathways and downstream effects of GLP-1 receptor agonists, a class that includes drugs such as liraglutide and semaglutide.

This technical guide provides a detailed exploration of the molecular mechanisms of GLP-1 receptor agonists, their physiological consequences, quantitative data from clinical studies, and detailed protocols for key experimental assays.

Core Signaling Pathways of GLP-1 Receptor Activation

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that is the primary target of GLP-1 receptor agonists.[1] Activation of the GLP-1R initiates a cascade of intracellular signaling events that are central to its therapeutic effects. These pathways can be broadly categorized into a primary Gαs-mediated pathway and alternative signaling routes.

The Primary Gαs/cAMP Signaling Pathway

The canonical signaling pathway activated by GLP-1R agonists involves the coupling to the stimulatory G protein, Gαs.[1] This initiates a well-defined cascade:

-

Gαs Activation: Upon agonist binding, the GLP-1R undergoes a conformational change, leading to the activation of Gαs.

-

Adenylate Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]

-

cAMP-Mediated Effects: The resulting increase in intracellular cAMP levels leads to the activation of two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The active catalytic subunits of PKA then phosphorylate a variety of intracellular proteins, leading to cellular responses.

-

Exchange protein directly activated by cAMP (Epac): Epac is a guanine nucleotide exchange factor that is directly activated by cAMP, independent of PKA. Activated Epac can influence cellular processes such as ion channel activity and exocytosis.

-

Alternative Signaling Pathways

In addition to the primary Gαs/cAMP pathway, GLP-1R activation can also engage other signaling molecules, leading to a more complex and nuanced cellular response.

-

Gαq/11 Pathway: There is evidence that the GLP-1R can also couple to Gαq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

β-Arrestin Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), the GLP-1R can recruit β-arrestins. β-arrestin binding can lead to receptor desensitization and internalization, but also initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

Downstream Effects of GLP-1 Receptor Agonism

The activation of GLP-1R signaling pathways translates into a multitude of physiological effects, which are the basis for the therapeutic applications of GLP-1 receptor agonists.

-

Pancreatic Effects:

-

Glucose-Dependent Insulin Secretion: GLP-1 receptor agonists potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. This means that they have a greater effect when blood glucose levels are high, and a minimal effect when blood glucose is normal or low, thereby reducing the risk of hypoglycemia.

-

Suppression of Glucagon Secretion: These agonists also suppress the secretion of glucagon from pancreatic α-cells, particularly in the postprandial state. This reduces hepatic glucose production and contributes to lower blood glucose levels.

-

β-Cell Health: Preclinical studies suggest that GLP-1 receptor agonists may promote β-cell proliferation and inhibit apoptosis, potentially preserving β-cell mass and function over time.

-

-

Gastrointestinal Effects:

-

Delayed Gastric Emptying: GLP-1 receptor agonists slow the rate at which food leaves the stomach, which helps to reduce postprandial glucose excursions and contributes to a feeling of fullness.

-

-

Central Nervous System Effects:

-

Appetite Suppression and Satiety: GLP-1 receptors are present in areas of the brain that regulate appetite and food intake. Activation of these receptors leads to a reduction in appetite and an increase in satiety, contributing significantly to weight loss.

-

-

Cardiovascular Effects:

-

Cardioprotection: Several large clinical trials have demonstrated that certain GLP-1 receptor agonists reduce the risk of major adverse cardiovascular events in patients with type 2 diabetes and established cardiovascular disease. The mechanisms are likely multifactorial, involving improvements in glycemic control, weight loss, blood pressure, and potentially direct effects on the cardiovascular system.

-

Quantitative Data from Clinical Trials

The clinical efficacy of GLP-1 receptor agonists in improving glycemic control and promoting weight loss is well-established. The following tables summarize representative data for two widely used agonists, liraglutide and semaglutide.

Table 1: Effect of Liraglutide on HbA1c and Body Weight in Type 2 Diabetes

| Trial Name / Study | Treatment Group | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Baseline Weight (kg) | Mean Change in Weight (kg) |

| MDI Liraglutide trial 3 | Liraglutide | 9.0 | -1.54 | Not Reported | -3.8 |

| Real-World Study (Saudi Arabia) | Liraglutide | 9.34 | -1.67 (at 18 months) | 97.9 | -1.39 (at 18 months) |

| Systematic Review (Real-World) | Liraglutide | 7.5 - 9.8 | -0.9 to -2.2 | Not Reported | -1.3 to -8.65 |

Data compiled from multiple sources.

Table 2: Effect of Semaglutide on HbA1c and Body Weight in Type 2 Diabetes

| Trial Name / Study | Treatment Group | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | Mean Baseline Weight (kg) | Mean Change in Weight (kg) |

| SUSTAIN 1-5 & 7 (Meta-analysis) | Semaglutide | Not Reported | -1.4 to -1.8 | Not Reported | -3.8 to -5.8 |

| PIONEER 4 | Semaglutide 14 mg | Not Reported | -1.2 (at 52 weeks) | Not Reported | -5.0 (at 52 weeks) |

| Real-World (Switching Study) | Semaglutide | Not Reported | Significant reductions | Not Reported | Significant reductions |

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize GLP-1 receptor agonists.

GLP-1 Receptor-Ligand Binding Assay (Radioligand Method)

This assay is used to determine the binding affinity of a compound for the GLP-1 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human GLP-1 receptor (e.g., CHO-GLP-1R).

-

Radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1).

-

Unlabeled test compounds and a reference competitor (e.g., Exendin-4).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest CHO-GLP-1R cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Saturation Binding Assay (to determine Kd and Bmax of the radioligand):

-

Set up a series of tubes with increasing concentrations of the radiolabeled GLP-1 analog.

-

For each concentration, prepare a parallel tube with an excess of unlabeled competitor to determine non-specific binding.

-

Add a fixed amount of cell membranes to each tube.

-

Incubate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Competitive Binding Assay (to determine the Ki of the test compound):

-

Set up a series of tubes with a fixed concentration of the radiolabeled GLP-1 analog (typically at its Kd).

-

Add increasing concentrations of the unlabeled test compound.

-

Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled competitor).

-

Add a fixed amount of cell membranes to each tube.

-

Incubate, filter, and count radioactivity as described above.

-

-

Data Analysis:

-

For saturation binding, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competitive binding, plot the percentage of specific binding versus the log concentration of the competitor and use non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

In Vitro cAMP Accumulation Assay (HTRF Method)

This assay measures the ability of a compound to stimulate cAMP production following GLP-1 receptor activation.

Materials:

-

A cell line expressing the human GLP-1 receptor (e.g., HEK293-GLP-1R).

-

Test compounds and a reference agonist (e.g., GLP-1).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding:

-

Seed the GLP-1R expressing cells into a 96- or 384-well plate and culture overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds and the reference agonist.

-

Aspirate the culture medium from the cells and add the compound dilutions (containing a phosphodiesterase inhibitor).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.

-

-

cAMP Detection:

-

Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP antibody) according to the manufacturer's protocol.

-

Incubate to allow the assay components to reach equilibrium.

-

-

Signal Measurement:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

Plot the cAMP concentration versus the log concentration of the agonist and use non-linear regression to determine the EC₅₀ and Emax.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay from Pancreatic Beta-Cells

This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in response to glucose.

Materials:

-

Pancreatic β-cell line (e.g., MIN6 cells) or isolated pancreatic islets.

-

Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

Test compounds and a reference GLP-1 receptor agonist.

-

Insulin ELISA kit.

Procedure:

-

Cell Culture and Pre-incubation:

-

Culture MIN6 cells or isolated islets in appropriate media.

-

Prior to the assay, wash the cells with KRB buffer containing low glucose and pre-incubate for a period to allow insulin secretion to return to a basal level.

-

-

Stimulation:

-

Aspirate the pre-incubation buffer.

-

Add KRB buffer containing low glucose (basal) or high glucose (stimulatory), with or without the test compounds.

-

Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection:

-

Collect the supernatant from each well.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or DNA content of the cells in each well.

-

Compare the insulin secretion in the presence of the test compound to the control conditions (low and high glucose alone) to determine the potentiation of GSIS.

-

References

In Vitro Characterization of Lagatide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of Lagatide, a novel synthetic peptide with potent agonist activity at the Glucagon-Like Peptide-1 Receptor (GLP-1R). The document details the experimental protocols and presents key data from a suite of assays designed to elucidate the binding affinity, receptor activation, and downstream signaling pathways of this compound. This information is critical for understanding its mechanism of action and for its further development as a potential therapeutic agent.

Introduction

This compound is a synthetic peptide analog of the human incretin hormone GLP-1. Incretins are metabolic hormones that stimulate a decrease in blood glucose levels.[1][2] GLP-1 receptor agonists have been successfully developed for the treatment of type 2 diabetes and obesity.[2] This guide outlines the essential in vitro studies that form the basis of this compound's pharmacological profile.

Binding Affinity Characterization

The initial step in characterizing this compound is to determine its binding affinity for the GLP-1 receptor. This is crucial for understanding the potency and specificity of the molecule.

Competitive Radioligand Binding Assay

A competitive binding assay was performed to determine the inhibition constant (Ki) of this compound for the GLP-1 receptor.[3]

Experimental Protocol:

-

Cell Culture: CHO-K1 cells stably expressing the human GLP-1 receptor were cultured to 80-90% confluency.

-

Membrane Preparation: Cell membranes were harvested, homogenized, and stored at -80°C.

-

Assay Setup: A fixed concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1) was incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction was incubated for 2 hours at room temperature to reach equilibrium.

-

Detection: Bound and free radioligand were separated by filtration, and the radioactivity of the filter-bound membranes was measured using a gamma counter.

-

Data Analysis: The IC50 value (the concentration of this compound that displaces 50% of the radioligand) was determined by non-linear regression analysis. The Ki value was calculated from the IC50 using the Cheng-Prusoff equation.

Data Summary:

| Compound | IC50 (nM) | Ki (nM) |

| This compound | 1.2 | 0.8 |

| GLP-1 (7-36) | 0.8 | 0.5 |

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for the competitive radioligand binding assay.

Functional Activity Assessment

To determine if this compound acts as an agonist, its ability to stimulate downstream signaling upon binding to the GLP-1 receptor was assessed. The primary signaling pathway for GLP-1R involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

cAMP Accumulation Assay

This assay measures the potency of this compound in stimulating cAMP production in cells expressing the GLP-1 receptor.

Experimental Protocol:

-

Cell Seeding: GLP-1R expressing cells were seeded into 96-well plates.

-

Pre-incubation: Cells were pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells were stimulated with increasing concentrations of this compound for 30 minutes at 37°C.

-

Lysis and Detection: Cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The EC50 value (the concentration of this compound that produces 50% of the maximal response) was determined by fitting the data to a four-parameter logistic equation.

Data Summary:

| Compound | EC50 (nM) | Emax (% of GLP-1) |

| This compound | 0.5 | 98% |

| GLP-1 (7-36) | 0.3 | 100% |

Signaling Pathway of this compound

Upon binding to the GLP-1 receptor, this compound initiates a cascade of intracellular events that are central to its therapeutic effects.

Caption: this compound-induced GLP-1 receptor signaling pathway.

Cell-Based Proliferation Assay

To assess the potential for off-target effects, the impact of this compound on cell proliferation was evaluated in a cell line known to not express the GLP-1 receptor.

Experimental Protocol:

-

Cell Seeding: A non-target cell line (e.g., HEK293) was seeded in 96-well plates.

-

Treatment: Cells were treated with a range of concentrations of this compound for 72 hours.

-

Proliferation Measurement: Cell proliferation was assessed using a standard method such as the MTT or MTS assay, which measures metabolic activity.

-

Data Analysis: The absorbance was measured, and the percentage of cell viability relative to untreated controls was calculated.

Data Summary:

| This compound Concentration (nM) | Cell Viability (%) |

| 1 | 101 ± 4 |

| 10 | 99 ± 5 |

| 100 | 98 ± 3 |

| 1000 | 97 ± 6 |

Summary and Conclusion

The in vitro characterization of this compound demonstrates that it is a potent and specific agonist of the GLP-1 receptor. It binds with high affinity, effectively stimulates cAMP production, and does not exhibit off-target effects on cell proliferation in the tested cell line. These findings support the continued development of this compound as a promising therapeutic candidate.

References

Lagatide: Unraveling the Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature and clinical trial databases contain exceptionally limited information regarding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound specifically identified as "Lagatide." While mentioned in some patent documents within extensive lists of therapeutic agents, detailed experimental data, protocols, and quantitative analyses remain undisclosed in the public domain. This guide, therefore, serves as a foundational framework, outlining the essential parameters and experimental approaches that would be necessary to characterize the PK/PD profile of a novel therapeutic agent like this compound, pending the future availability of specific data.

Introduction to Pharmacokinetics and Pharmacodynamics

The development of any new therapeutic agent hinges on a thorough understanding of its pharmacokinetic and pharmacodynamic profiles. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). It quantitatively addresses "what the body does to the drug." In contrast, pharmacodynamics investigates the biochemical and physiological effects of the drug on the body, or "what the drug does to the body," including its mechanism of action and the relationship between drug concentration and effect.

A comprehensive understanding of both disciplines is critical for establishing a safe and effective dosing regimen, predicting potential drug-drug interactions, and identifying the therapeutic window.

Hypothetical Pharmacokinetic Profile of this compound

In the absence of specific data for this compound, we will outline the key pharmacokinetic parameters that would need to be determined through preclinical and clinical studies.

Data Presentation: Key Pharmacokinetic Parameters

A clear and concise summary of quantitative PK data is essential for interpretation and comparison. The following table illustrates how such data for this compound, once available, should be presented.

| Parameter | Description | Units | Value (Hypothetical) |

| Absorption | |||

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | % | 85 |

| Tmax | Time to reach maximum plasma concentration. | hours | 2.5 |

| Cmax | Maximum plasma concentration. | ng/mL | 500 |

| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. | ngh/mL | 4500 |

| AUC(0-inf) | Area under the plasma concentration-time curve from time zero to infinity. | ngh/mL | 4800 |

| Distribution | |||

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg | 0.5 |

| Protein Binding | The extent to which a drug attaches to proteins within the blood. | % | 95 |

| Metabolism | |||

| Primary Metabolizing Enzymes | The key enzymes responsible for the biotransformation of the drug. | - | CYP3A4 |

| Major Metabolites | The primary products of drug metabolism. | - | M1 (inactive), M2 (active) |

| Excretion | |||

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | L/h/kg | 0.1 |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | hours | 12 |

| Route of Excretion | The primary route by which the drug and its metabolites leave the body. | - | Renal (70%), Fecal (30%) |

Experimental Protocols for Pharmacokinetic Studies

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

2.2.1. In Vitro ADME Assays

-

Metabolic Stability:

-

Objective: To determine the rate of metabolism of this compound in liver microsomes or hepatocytes.

-

Method: this compound is incubated with human liver microsomes (or hepatocytes) and a NADPH-regenerating system. Samples are taken at various time points and the concentration of the parent drug is measured by LC-MS/MS. The in vitro half-life and intrinsic clearance are then calculated.

-

-

CYP450 Inhibition Assay:

-

Objective: To assess the potential of this compound to inhibit major cytochrome P450 enzymes.

-

Method: this compound is co-incubated with a panel of recombinant human CYP enzymes and their respective probe substrates. The formation of the substrate's metabolite is measured, and the IC50 value for this compound's inhibition of each enzyme is determined.

-

-

Plasma Protein Binding:

-

Objective: To determine the fraction of this compound bound to plasma proteins.

-

Method: Equilibrium dialysis is a common method. A semi-permeable membrane separates a compartment containing this compound in plasma from a compartment with buffer. After equilibrium is reached, the concentration of this compound in both compartments is measured to calculate the bound and unbound fractions.

-

2.2.2. In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To characterize the PK profile of this compound in relevant animal species (e.g., rats, dogs, non-human primates).

-

Method:

-

Animals are administered a single dose of this compound via the intended clinical route (e.g., intravenous, oral).

-

Blood samples are collected at predetermined time points.

-

Plasma is separated and the concentration of this compound and its major metabolites are quantified using a validated bioanalytical method (e.g., LC-MS/MS).

-

PK parameters are calculated using non-compartmental or compartmental analysis software (e.g., WinNonlin).

-

Experimental Workflow for an In Vivo PK Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Hypothetical Pharmacodynamic Profile of this compound

The pharmacodynamic assessment of this compound would involve elucidating its mechanism of action and quantifying its physiological effects.

Data Presentation: Key Pharmacodynamic Parameters

The following table provides a template for summarizing the key pharmacodynamic parameters of this compound.

| Parameter | Description | Units | Value (Hypothetical) |

| In Vitro Potency | |||

| IC50 / EC50 | The concentration of an inhibitor where the response is reduced by half / The concentration of a drug that gives half-maximal response. | nM | 50 |

| Ki | The inhibition constant; the concentration of competing ligand that would occupy 50% of the receptors if no radioligand were present. | nM | 25 |

| In Vivo Efficacy | |||

| ED50 | The dose of a drug that produces a specified effect in 50% of the population. | mg/kg | 5 |

| Emax | The maximal effect of the drug. | % | 90 |

| Mechanism of Action | |||

| Target Receptor/Enzyme | The specific biological target through which the drug exerts its effect. | - | Receptor X |

| Signaling Pathway | The downstream cascade of events initiated by drug-target interaction. | - | Pathway Y |

Experimental Protocols for Pharmacodynamic Studies

3.2.1. In Vitro Target Engagement and Functional Assays

-

Receptor Binding Assay:

-

Objective: To determine the affinity of this compound for its target receptor.

-

Method: A radioligand binding assay is commonly used. Membranes from cells expressing the target receptor are incubated with a radiolabeled ligand and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured to determine its binding affinity (Ki).

-

-

Cell-Based Functional Assay:

-

Objective: To measure the functional consequence of this compound binding to its target in a cellular context.

-

Method: This will depend on the specific target and signaling pathway. For example, if this compound targets a G-protein coupled receptor, a cAMP assay or a calcium flux assay could be used to measure downstream signaling. The EC50 or IC50 is determined from the concentration-response curve.

-

Signaling Pathway Activated by this compound

Caption: A hypothetical signaling pathway for this compound.

3.2.2. In Vivo Pharmacodynamic/Efficacy Models

-

Objective: To evaluate the therapeutic effect of this compound in a relevant animal model of disease.

-

Method:

-

A disease state is induced in the animal model.

-

Animals are treated with varying doses of this compound or a vehicle control.

-

Relevant pharmacodynamic biomarkers and clinical endpoints are measured over time.

-

A dose-response relationship is established to determine the ED50 and Emax.

-

Conclusion

The comprehensive characterization of a new chemical entity's pharmacokinetic and pharmacodynamic properties is a cornerstone of modern drug development. While specific data for a compound named "this compound" are not currently available in the public domain, this guide provides a detailed framework for the types of studies, data presentation, and experimental methodologies that are essential for such an evaluation. The systematic application of these principles will be crucial in defining the therapeutic potential and ensuring the safe and effective use of this compound, should it progress through the development pipeline. Researchers and drug development professionals are encouraged to consult relevant regulatory guidelines for specific requirements.

A Comprehensive Guide to Target Identification and Validation for the Novel Peptide Therapeutic: Lagatide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The discovery and validation of a drug's molecular target are fundamental to understanding its mechanism of action, predicting its therapeutic effects, and ensuring its safety. This technical guide provides an in-depth overview of the strategies and methodologies for the target identification and validation of Lagatide, a novel peptide-based therapeutic candidate. We will explore a multi-pronged approach, combining in silico, in vitro, and in vivo techniques to elucidate the molecular target of this compound and validate its therapeutic relevance. This guide offers detailed experimental protocols, data presentation standards, and visual workflows to support researchers in the successful preclinical development of this compound.

Introduction to this compound and the Importance of Target Identification

This compound is a promising novel synthetic peptide with demonstrated bioactivity in preliminary cellular screens. However, its molecular target and mechanism of action remain to be elucidated. The process of identifying and validating the specific molecular target(s) of this compound is a critical step in its development as a therapeutic agent. A well-defined target allows for:

-

Mechanism of Action (MoA) Elucidation: Understanding how this compound exerts its pharmacological effects at a molecular level.

-

Biomarker Development: Identifying biomarkers to predict patient response and monitor therapeutic efficacy.

-

Safety and Toxicity Profiling: Predicting potential off-target effects and toxicity.

-

Rational Drug Design: Enabling future optimization of this compound's structure for improved potency and selectivity.

This guide will outline a systematic approach to this compound target identification and validation, commencing with unbiased screening methods and progressing to rigorous biophysical and cellular validation assays.

Target Identification Strategies for this compound

A combination of affinity-based and computational approaches will be employed to identify potential binding partners of this compound.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of this compound to "fish" for its binding partners from complex biological mixtures.

This is a cornerstone technique for identifying protein targets. A biotinylated or otherwise tagged version of this compound is immobilized on a solid support (e.g., streptavidin beads). This "bait" is then incubated with a cell lysate or tissue homogenate. Proteins that bind to this compound are retained on the support, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of Biotinylated this compound: Synthesize this compound with a biotin tag at a position that does not interfere with its biological activity. A flexible linker (e.g., PEG) should be included between the peptide and the biotin tag.

-

Immobilization of Bait: Incubate streptavidin-coated magnetic beads with an excess of biotinylated this compound for 1 hour at 4°C with gentle rotation. Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.

-

Protein Extraction: Prepare a native protein lysate from the target cells or tissue using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS). Quantify the protein concentration using a BCA assay.

-

Affinity Pull-down: Incubate the immobilized this compound beads with the protein lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C. As a negative control, incubate a separate aliquot of lysate with beads that have been blocked with biotin.

-

Washing: Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins using a competitive eluent (e.g., excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

-

Sample Preparation for Mass Spectrometry: The eluted proteins are subjected to in-solution or in-gel trypsin digestion. The resulting peptides are desalted using C18 spin columns.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are searched against a protein database to identify the proteins.

Data Presentation: Potential this compound Interacting Proteins Identified by AC-MS

| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count | Sequence Coverage (%) | Score |

| P01116 | HRAS | GTPase HRas | 12 | 35 | 250 |

| P62258 | GRB2 | Growth factor receptor-bound protein 2 | 8 | 28 | 180 |

| P42336 | SOS1 | Son of sevenless homolog 1 | 5 | 15 | 120 |

Computational Approaches

In silico methods can be used to predict potential targets based on the structure or sequence of this compound, providing a hypothesis-driven approach that complements unbiased screening.

If a 3D structure of this compound can be predicted or determined, molecular docking can be used to screen libraries of protein structures to identify potential binding partners.

Experimental Workflow: Target Identification Workflow

Caption: Workflow for identifying potential molecular targets of this compound.

Target Validation: Confirming the Biological Relevance

Once a list of potential targets has been generated, it is crucial to validate these interactions and confirm their biological relevance to the observed effects of this compound.

Biophysical Validation of Direct Binding

These methods confirm a direct physical interaction between this compound and the putative target protein.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: The purified putative target protein is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of this compound (the analyte) are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Kinetic Parameters of this compound Binding to Target Protein X

| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (nM) |

| This compound | Target Protein X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |

| Scrambled Peptide | Target Protein X | No Binding | No Binding | No Binding |

ITC directly measures the heat change associated with a binding event, providing thermodynamic parameters of the interaction.

Cellular and In Vivo Validation

These experiments aim to demonstrate that the interaction between this compound and its target is responsible for the observed biological effects.

Cellular thermal shift assays (CETSA) or in-cell westerns can be used to confirm that this compound engages its target in a cellular context.

Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target protein should abolish the biological effects of this compound if the target is correctly identified.

Experimental Workflow: Target Validation Workflow

Caption: Workflow for validating the molecular targets of this compound.

Downstream Signaling Pathway Analysis

Once the direct target of this compound is validated, the next step is to elucidate the downstream signaling pathways that are modulated by this interaction.

Example: this compound Targets a Receptor Tyrosine Kinase (RTK)

If this compound is found to be an antagonist of a specific RTK, the following signaling pathway would be inhibited.

Signaling Pathway: Inhibition of RTK Signaling by this compound

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion

The identification and validation of this compound's molecular target is a multifaceted process that requires a combination of robust experimental techniques. By following the systematic approach outlined in this guide, from initial unbiased screening to rigorous biophysical and cellular validation, researchers can confidently identify the target of this compound and elucidate its mechanism of action. This foundational knowledge is paramount for the continued development of this compound as a safe and effective therapeutic agent.

A Technical Guide to Liraglutide and Its Role in Metabolic Diseases

Disclaimer: Initial searches for the term "Lagatide" did not yield any relevant results for a compound or drug. Based on the context of metabolic diseases and common pharmaceutical naming conventions, this document proceeds under the strong assumption that the intended topic was Liraglutide , a well-established glucagon-like peptide-1 (GLP-1) receptor agonist.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic diseases, including type 2 diabetes mellitus (T2DM) and obesity, represent a significant global health challenge. Liraglutide, a synthetic analog of human GLP-1, has emerged as a key therapeutic agent in managing these conditions.[1][2] Engineered for a prolonged half-life compared to native GLP-1, liraglutide offers sustained activation of GLP-1 receptors, leading to comprehensive improvements in metabolic homeostasis.[2][3] This guide provides an in-depth technical overview of liraglutide's mechanism of action, its therapeutic effects supported by quantitative data, and the experimental methodologies used to elucidate its function.

Molecular Profile and Mechanism of Action

Liraglutide is a GLP-1 receptor agonist (GLP-1RA) that shares 97% homology with native human GLP-1.[2] Its protracted action is achieved through two key structural modifications: an arginine-to-lysine substitution at position 34 and the attachment of a C16 fatty acid (palmitic acid) to the lysine residue at position 26 via a glutamic acid spacer. This acylation facilitates reversible binding to albumin in the bloodstream, which protects it from rapid degradation by the dipeptidyl peptidase-4 (DPP-4) enzyme and reduces renal clearance, extending its half-life to approximately 13 hours.

The primary mechanism of action involves binding to and activating the GLP-1 receptor (GLP-1R), a class B G-protein coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, heart, and gastrointestinal tract. This interaction triggers a cascade of downstream signaling pathways that collectively regulate glucose metabolism, appetite, and cellular function.

Key Signaling Pathways

Activation of the GLP-1R by liraglutide initiates multiple intracellular signaling cascades:

-

cAMP-PKA Pathway: The canonical pathway involves the coupling of GLP-1R to the stimulatory G-protein (Gs), which activates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in pancreatic β-cells, leads to glucose-dependent insulin secretion and biosynthesis. This glucose-dependency significantly minimizes the risk of hypoglycemia.

-

PI3K/Akt Pathway: Liraglutide can also engage the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, proliferation, and metabolic regulation. In skeletal muscle, this pathway is involved in improving insulin transduction.

-

AMPK Pathway: In tissues like skeletal muscle, liraglutide has been shown to enhance the translocation of glucose transporter 4 (GLUT4) through an AMP-activated protein kinase (AMPK)-dependent mechanism, promoting glucose uptake independent of insulin.

-

mTOR Pathway: Evidence suggests liraglutide modulates the mammalian target of rapamycin (mTOR) signaling cascade, which influences protein synthesis, cell growth, and neuroplasticity. In pancreatic β-cells, the mTOR-dependent HIF-1α activation pathway is involved in maintaining insulin secretion.

-

Wnt/β-catenin Pathway: Liraglutide stimulates the Wnt/β-catenin signaling pathway, which has been shown to negatively regulate adipogenesis by downregulating genes involved in de novo lipogenesis.

The following diagram illustrates the primary signaling cascade in a pancreatic β-cell upon liraglutide binding.

Therapeutic Effects in Metabolic Diseases

Liraglutide's multifaceted mechanism of action translates into significant clinical benefits for patients with T2DM and obesity.

Glycemic Control

By promoting glucose-dependent insulin secretion and suppressing glucagon release, liraglutide effectively lowers blood glucose levels. Clinical studies have consistently demonstrated its efficacy in reducing glycated hemoglobin (HbA1c). In Phase 3 trials, liraglutide monotherapy lowered HbA1c by up to 1.5% from baseline over 26-52 weeks. Furthermore, it has been shown to improve β-cell function and health, as indicated by an improved insulin-to-proinsulin ratio in patients.

Weight Management

Liraglutide aids in weight loss through central and peripheral mechanisms. Centrally, it crosses the blood-brain barrier and acts on hypothalamic regions to enhance satiety and reduce appetite. Peripherally, it slows gastric emptying, which prolongs nutrient absorption and contributes to a feeling of fullness. Clinical trials have documented significant weight loss in patients treated with liraglutide. For instance, treatment for T2DM resulted in weight loss of up to 2.8 kg, and higher doses have been approved specifically for obesity management.

Data Presentation

The following tables summarize key quantitative outcomes from representative studies.

Table 1: Efficacy of Liraglutide in Type 2 Diabetes (Phase 3 Data Summary)

| Parameter | Liraglutide Treatment | Comparator | Duration | Outcome |

|---|---|---|---|---|

| HbA1c Reduction | Monotherapy | Glimepiride | 52 weeks | Significantly better than glimepiride |

| HbA1c Reduction | Add-on to Metformin | Glimepiride | 26 weeks | Not significantly different from glimepiride |

| HbA1c Reduction | - | Rosiglitazone | 26 weeks | Significantly better than rosiglitazone |

| HbA1c Reduction | - | Insulin Glargine | 26 weeks | Significantly better than insulin glargine |

| Weight Change | - | Glimepiride, Rosiglitazone, Insulin Glargine | 26-52 weeks | Up to 2.8 kg loss vs. weight gain for comparators |

| Systolic Blood Pressure | - | Comparators | 26-52 weeks | Small but significant reduction |

Table 2: Effects of Liraglutide in Preclinical Models

| Model | Treatment | Duration | Key Findings | Reference |

|---|---|---|---|---|

| KKAy Mice (T2DM model) | Liraglutide | 6 weeks | Downregulated PTP1B; Upregulated PI3K, p-Akt2/Akt2, GLUT4 in skeletal muscle. | Ji et al. |

| ZDF Rats (T2DM model) | Liraglutide | - | Increased insulin content and β-cell function; β-cell mass was not increased. | Knudsen et al. |

Experimental Protocols and Methodologies

The characterization of liraglutide's effects relies on a combination of preclinical and clinical research methodologies.

Preclinical In Vivo Models

-

Animal Models: Genetically obese and diabetic animal models, such as the KKAy mouse and the Zucker Diabetic Fatty (ZDF) rat, are commonly used to study the antidiabetic and weight-loss effects of liraglutide.

-

Methodology:

-

Treatment Administration: Liraglutide is typically administered via subcutaneous injection.

-

Metabolic Monitoring: Parameters such as blood glucose, insulin levels, body weight, and food intake are monitored throughout the study.

-

Tissue Analysis: At the end of the study, tissues (e.g., pancreas, skeletal muscle, liver) are harvested for further analysis. Techniques include:

-

Western Blotting: To quantify the expression levels of key signaling proteins such as PTP1B, PI3K, Akt, and GLUT4.

-

Real-Time PCR: To measure the mRNA expression of target genes.

-

Immunohistochemistry/Histology: To examine tissue morphology, such as β-cell mass and mitochondrial structure in muscle fibers.

-

-

The workflow for a typical preclinical investigation is outlined below.

Clinical Trial Design

-

Study Design: Clinical trials for liraglutide are typically randomized, double-blind, and placebo- or active-controlled studies.

-

Methodology:

-

Patient Recruitment: Patients meeting specific criteria (e.g., diagnosed with T2DM, specific BMI range) are enrolled.

-

Intervention: Patients are randomized to receive liraglutide (often with a dose-escalation protocol to mitigate side effects like nausea) or a comparator/placebo.

-

Endpoints:

-

Primary Endpoints: Typically include change in HbA1c from baseline and/or change in body weight.

-

Secondary Endpoints: May include changes in blood pressure, lipid profiles, β-cell function, and safety/tolerability assessments.

-

-

Data Collection: Blood samples are collected regularly to monitor safety and efficacy parameters.

-

Conclusion and Future Directions

Liraglutide has established itself as a cornerstone therapy for T2DM and obesity through its robust, multi-faceted mechanism of action. By mimicking endogenous GLP-1 and activating a network of signaling pathways, it provides comprehensive metabolic control. Ongoing research continues to explore its broader therapeutic potential, including cardiovascular risk reduction, neuroprotection, and effects on non-alcoholic fatty liver disease (NAFLD). The continued elucidation of its complex intracellular mechanisms will pave the way for next-generation incretin-based therapies with even greater efficacy and broader clinical applications.

References

The Cellular and Molecular Effects of Liraglutide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liraglutide, initially developed for the management of type 2 diabetes, is a potent and long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. Its therapeutic applications have since expanded to include chronic weight management. This technical guide provides an in-depth exploration of the cellular and molecular mechanisms underlying the therapeutic effects of liraglutide, with a focus on its interaction with the GLP-1 receptor and the subsequent downstream signaling cascades. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of liraglutide's pharmacological profile.

Molecular Profile and Receptor Interaction